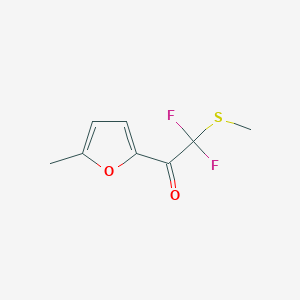
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan and is widely used in organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death.
Biochemical and Physiological Effects:
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of various signaling pathways. 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone include its instability in air and water, and its potential reactivity with other compounds.
Zukünftige Richtungen
There are several future directions for the research on 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone, including the development of new synthetic methods for 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone and its derivatives, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action and biochemical effects. Additionally, the development of new formulations and delivery methods for 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone may enhance its therapeutic potential and reduce its limitations in lab experiments.
In conclusion, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is a promising compound that has found significant applications in scientific research. Its potential as an anticancer agent, building block for polymers and materials, and reagent for organic synthesis make it a valuable tool for researchers in various fields. Further research on 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone and its derivatives may lead to the development of new therapies and materials with significant applications in medicine and industry.
Synthesemethoden
The synthesis of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone involves the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the addition of dimethylamine and 2,2-difluoroethanethiol. The reaction yields 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone as a yellowish oil, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has found significant applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is used as a reagent for the synthesis of various organic compounds, including heterocycles and chiral compounds. In medicinal chemistry, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone has shown potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In material science, 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is used as a building block for the synthesis of various polymers and materials, including conducting polymers and organic semiconductors.
Eigenschaften
CAS-Nummer |
170654-37-2 |
|---|---|
Produktname |
2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone |
Molekularformel |
C8H8F2O2S |
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
2,2-difluoro-1-(5-methylfuran-2-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H8F2O2S/c1-5-3-4-6(12-5)7(11)8(9,10)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
MTABEXZJVHTZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C(F)(F)SC |
Synonyme |
Ethanone, 2,2-difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)




![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


